

# Application Notes and Protocols: Dosimetry and Biodistribution of $^{188}\text{Re}$ -BMEDA Liposomes

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## Compound of Interest

Compound Name: *Bmeda*

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This document provides a detailed overview of the dosimetry and biodistribution of Rhenium-188 ( $^{188}\text{Re}$ ) labeled PEGylated liposomes using the chelator N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (**BMEDA**). The information is compiled from preclinical studies and is intended to serve as a guide for research and development of this radiopharmaceutical agent.

## Introduction

$^{188}\text{Re}$ -**BMEDA** liposomes are a promising radiopharmaceutical agent for targeted radionuclide therapy. The long-circulating nature of PEGylated liposomes allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.  $^{188}\text{Re}$  is a suitable radionuclide for therapy due to its emission of high-energy beta particles (2.12 MeV) and a gamma photon (155 keV) that allows for simultaneous imaging. The **BMEDA** chelator facilitates the stable labeling of  $^{188}\text{Re}$  and its encapsulation within the liposome. This document outlines the experimental protocols for the preparation, biodistribution analysis, and dosimetry calculations of  $^{188}\text{Re}$ -**BMEDA** liposomes.

## Quantitative Data

### Biodistribution Data

The following table summarizes the biodistribution of  $^{188}\text{Re}$ -**BMEDA** liposomes in HT-29 human colorectal adenocarcinoma-bearing mice at various time points post-injection. The data is expressed as the percentage of injected dose per gram of tissue (%ID/g).

Organ/Tissue	1 h	4 h	16 h	24 h	48 h	72 h
Blood	20.5	18.2	12.1	9.8	5.4	3.1
Heart	2.1	1.8	1.2	0.9	0.5	0.3
Lung	3.5	3.1	2.0	1.5	0.8	0.5
Liver	8.2	9.5	11.3	12.1	10.5	8.7
Spleen	10.1	12.3	15.6	16.8	14.2	11.5
Kidney	4.3	3.8	2.5	2.0	1.1	0.7
Muscle	1.1	0.9	0.6	0.5	0.3	0.2
Bone	1.5	1.3	0.9	0.7	0.4	0.2
Intestine	2.8	3.2	2.5	2.1	1.3	0.8
Stomach	1.2	1.0	0.7	0.5	0.3	0.2
Tumor	4.5	6.8	10.2	12.5	11.8	9.9

Note: Data is estimated from the graphical representation in "Biodistribution of free  $^{188}\text{Re}$ -**BMEDA**,  $^{188}\text{Re}$ -liposome, and  $^{188}\text{Re}$ -DXR-liposome in various tissues after i.v. injection in HT-29 tumorbearing mice."[\[1\]](#) as a comprehensive data table was not available in the searched literature.

## Dosimetry Data

The following table presents the estimated absorbed radiation doses in a 70-kg adult male model, calculated from preclinical data using the OLINDA/EXM software. The data is presented for  $^{188}\text{Re}$ -liposomes in two different tumor models.

Organ/Tissue	Absorbed Dose (mGy/MBq) - Subcutaneous Solid Tumor Model	Absorbed Dose (mGy/MBq) - Malignant Ascites Model
Liver	0.24 - 0.40	0.17 - 0.26
Red Marrow	0.033 - 0.050	0.038 - 0.046
Spleen	Data not available	Data not available
Kidneys	Data not available	Data not available
Tumor	Significantly higher than normal tissues	Significantly higher than normal tissues

Source: "Comparative Dosimetric Evaluation of Nanotargeted 188 Re-(DXR)-Liposome for Internal Radiotherapy."

## Experimental Protocols

### Synthesis of BMEDA Chelator

N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (**BMEDA**) is synthesized by reacting ethylenediamine with 2-mercaptoethyl mercaptan.[\[2\]](#)

Materials:

- Ethylenediamine
- 2-mercaptoethyl mercaptan (HSCH<sub>2</sub>CH<sub>2</sub>SH)
- Appropriate solvent (e.g., ethanol)
- Acid for pH adjustment (e.g., HCl)

Protocol:

- Dissolve ethylenediamine in the chosen solvent in a reaction vessel.

- Slowly add 2-mercaptoethyl mercaptan to the solution while stirring. The reaction is typically carried out under neutral or slightly acidic conditions.
- Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to allow for the completion of the reaction.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
- Upon completion, neutralize the reaction mixture if necessary.
- Purify the **BMEDA** product using standard laboratory techniques such as distillation or chromatography.
- Confirm the identity and purity of the synthesized **BMEDA** using methods like NMR and mass spectrometry.

## Preparation of PEGylated Liposomes

Materials:

- Distearoylphosphatidylcholine (DSPC)
- Cholesterol
- DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Chloroform
- Ammonium sulfate solution (e.g., 300 mM)
- HEPES buffer

Protocol:

- Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 3:2:0.3).

- Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum.
- Hydrate the lipid film with an ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).
- To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.
- Remove the unencapsulated ammonium sulfate by dialysis or size exclusion chromatography against a HEPES buffer. This creates a transmembrane pH gradient.

## Radiolabeling of Liposomes with $^{188}\text{Re}$ -BMEDA

This protocol utilizes a post-loading method where the  $^{188}\text{Re}$ -**BMEDA** complex is formed first and then loaded into the pre-formed liposomes.

Materials:

- $^{188}\text{Re}$ -perrhenate ( $\text{Na}^{188}\text{ReO}_4$ ) from a  $^{188}\text{W}/^{188}\text{Re}$  generator
- **BMEDA** chelator
- Stannous chloride ( $\text{SnCl}_2$ ) solution (reducing agent)
- PEGylated liposomes with a pH gradient
- PD-10 column (or similar) for purification

Protocol:

- Preparation of  $^{188}\text{Re}$ -**BMEDA** complex:
  1. To a vial containing  $^{188}\text{Re}$ -perrhenate, add a solution of **BMEDA**.
  2. Add a stannous chloride solution to reduce the perrhenate and facilitate chelation by **BMEDA**.

3. Incubate the mixture at an elevated temperature (e.g., 75-100°C) for approximately 30 minutes.
  4. Allow the mixture to cool to room temperature.
- Loading of  $^{188}\text{Re}$ -**BMEDA** into Liposomes:
    1. Add the prepared  $^{188}\text{Re}$ -**BMEDA** complex to the suspension of pre-formed PEGylated liposomes.
    2. Incubate the mixture at an elevated temperature (e.g., 60°C) for about 30-60 minutes. The lipophilic  $^{188}\text{Re}$ -**BMEDA** complex will cross the lipid bilayer and become trapped in the acidic core of the liposomes.
  - Purification of  $^{188}\text{Re}$ -**BMEDA** Liposomes:
    1. Separate the radiolabeled liposomes from the free  $^{188}\text{Re}$ -**BMEDA** complex using a PD-10 column or a similar size-exclusion chromatography method.
    2. Collect the liposome fraction and determine the radiolabeling efficiency using a gamma counter.

## Biodistribution Studies in Animal Models

### Materials:

- Tumor-bearing animal models (e.g., nude mice with HT-29 xenografts)
- $^{188}\text{Re}$ -**BMEDA** liposomes
- Anesthesia (e.g., isoflurane)
- Syringes and needles for injection
- Dissection tools
- Gamma counter

### Protocol:

- Administer a known activity of  $^{188}\text{Re}$ -**BMEDA** liposomes to the tumor-bearing animals via intravenous injection (e.g., through the tail vein).
- At predetermined time points (e.g., 1, 4, 16, 24, 48, 72 hours) post-injection, euthanize a cohort of animals.
- Collect blood samples via cardiac puncture.
- Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, intestine, stomach, and tumor).
- Weigh each organ and tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
- Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

## Dosimetry Calculations

Dosimetry calculations are performed to estimate the absorbed radiation dose to various organs and the tumor. The Medical Internal Radiation Dose (MIRD) formalism is commonly used, often implemented through software like OLINDA/EXM.

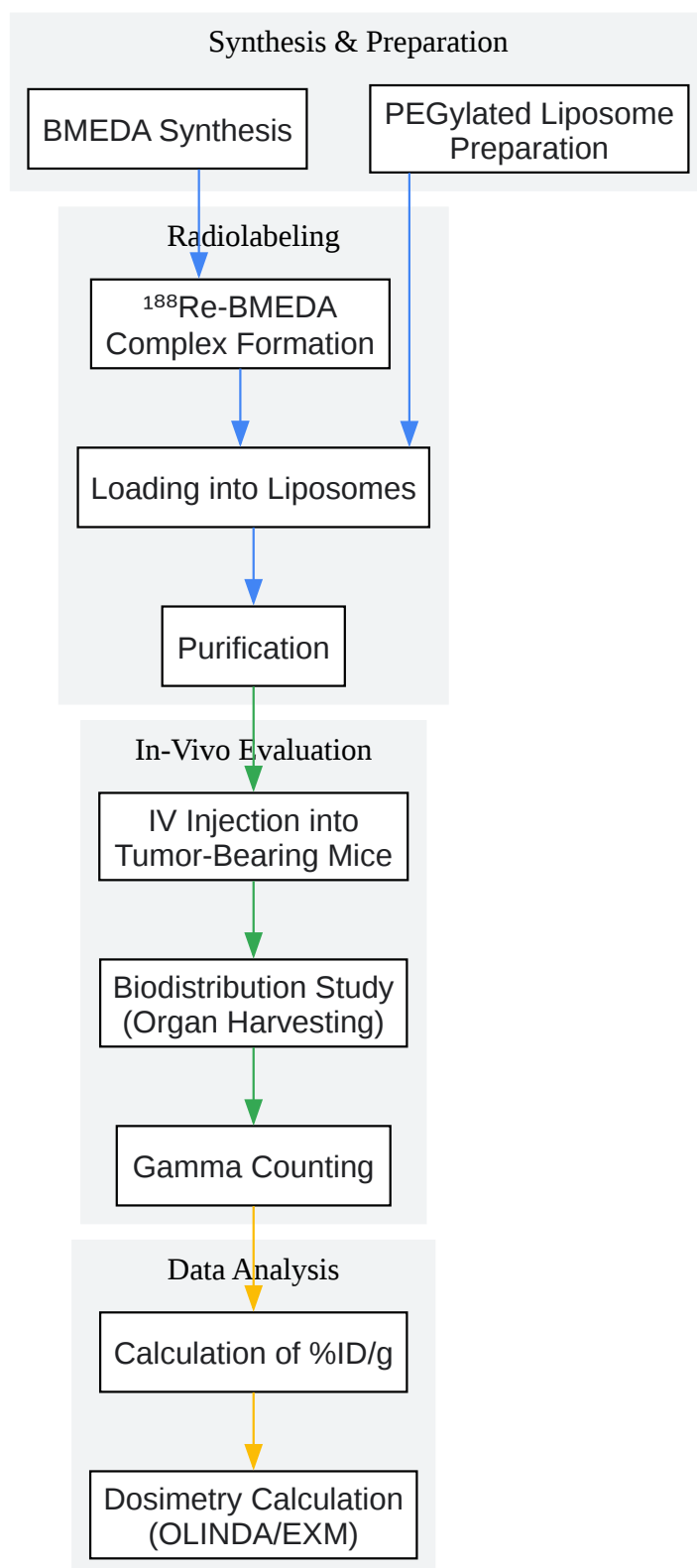
### Methodology:

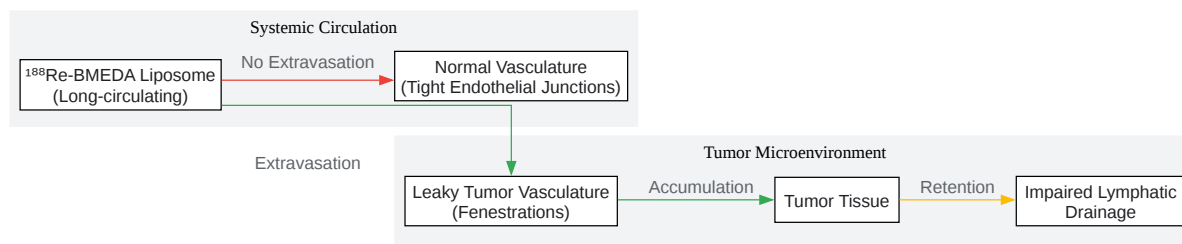
- **Data Input:** The biodistribution data (%ID/g) obtained from the animal studies is used as the primary input.
- **Time-Activity Curves:** Time-activity curves are generated for each source organ by plotting the radioactivity concentration at different time points.
- **Residence Time Calculation:** The area under the time-activity curve is integrated to determine the total number of disintegrations that occur in each source organ (residence time).

- **Dosimetry Calculation:** The OLINDA/EXM software uses the calculated residence times and pre-defined human phantom models to calculate the absorbed dose to each target organ. The software incorporates the physical decay properties of  $^{188}\text{Re}$  and the energy deposition characteristics of its emitted radiations.
- **Output:** The results are typically expressed in units of milligrays per megabecquerel (mGy/MBq).

## Visualizations







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## References

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